
Methyl 3-(ethanesulfonyl)-2,2,3,3-tetrafluoropropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(ethanesulfonyl)-2,2,3,3-tetrafluoropropanoate is an organic compound characterized by the presence of both sulfonyl and fluorinated groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(ethanesulfonyl)-2,2,3,3-tetrafluoropropanoate typically involves the reaction of a fluorinated ester with ethanesulfonyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Base: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also minimize human error and improve safety.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(ethanesulfonyl)-2,2,3,3-tetrafluoropropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted sulfonyl derivatives.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of sulfonic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(ethanesulfonyl)-2,2,3,3-tetrafluoropropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 3-(ethanesulfonyl)-2,2,3,3-tetrafluoropropanoate involves its interaction with nucleophilic sites in biological molecules. The sulfonyl group can form covalent bonds with nucleophiles, leading to modifications in the structure and function of target molecules. The fluorinated groups enhance the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(methanesulfonyl)-2,2,3,3-tetrafluoropropanoate
- Ethyl 3-(ethanesulfonyl)-2,2,3,3-tetrafluoropropanoate
- Methyl 3-(ethanesulfonyl)-2,2,3,3-tetrafluorobutanoate
Uniqueness
Methyl 3-(ethanesulfonyl)-2,2,3,3-tetrafluoropropanoate is unique due to the combination of its sulfonyl and fluorinated groups, which confer distinct chemical reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
77705-89-6 |
|---|---|
Molekularformel |
C6H8F4O4S |
Molekulargewicht |
252.19 g/mol |
IUPAC-Name |
methyl 3-ethylsulfonyl-2,2,3,3-tetrafluoropropanoate |
InChI |
InChI=1S/C6H8F4O4S/c1-3-15(12,13)6(9,10)5(7,8)4(11)14-2/h3H2,1-2H3 |
InChI-Schlüssel |
AQRYTYBMBVWPAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C(C(C(=O)OC)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


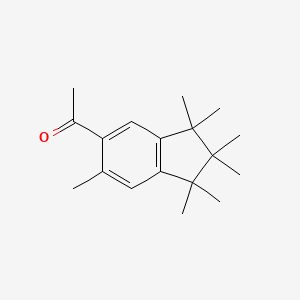

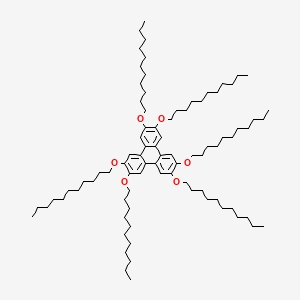
![N-Methyl-4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)aniline](/img/structure/B14454768.png)
methanone](/img/structure/B14454769.png)
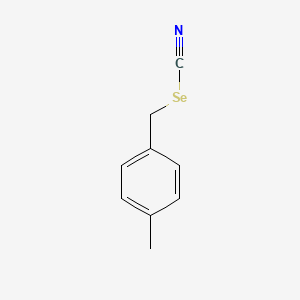
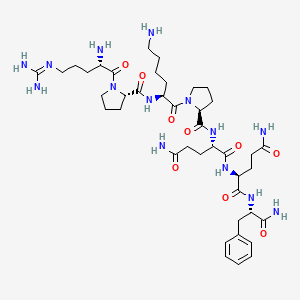
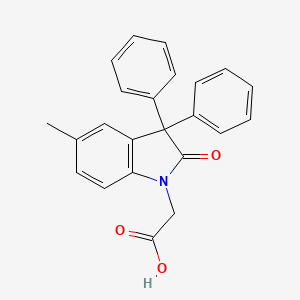
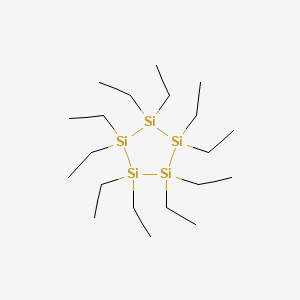
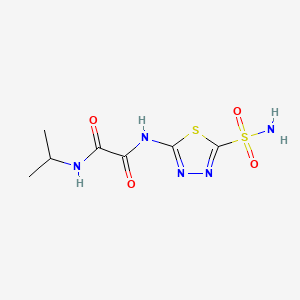

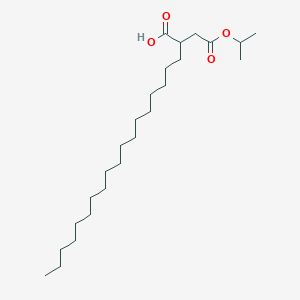

![N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide](/img/structure/B14454851.png)
